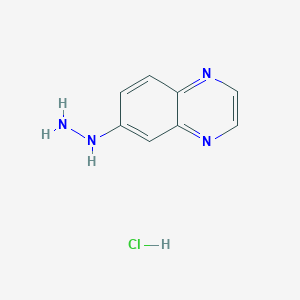

6-肼基喹喔啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydrazinylquinoxaline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 . It is a brown powder that is stored at 0-8 °C . The IUPAC name for this compound is 6-hydrazineylquinoxaline hydrochloride .

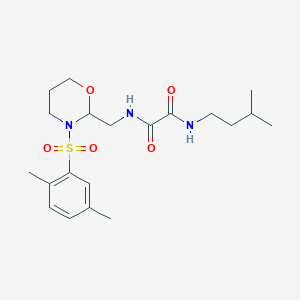

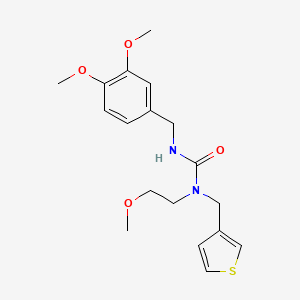

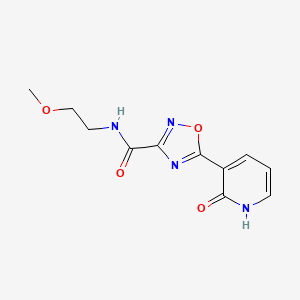

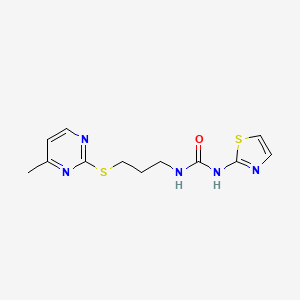

Molecular Structure Analysis

The molecular structure of 6-Hydrazinylquinoxaline hydrochloride can be represented by the SMILES notation: NNC1=CC=C2/N=C\C=N/C2=C1. [H]Cl . This notation provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

6-Hydrazinylquinoxaline hydrochloride is a brown powder with a molecular weight of 196.64 . . The compound is stored at 0-8 °C .科学研究应用

Medicinal Chemistry

6-Hydrazinylquinoxaline hydrochloride serves as a key intermediate in the synthesis of pyrazolylquinoxalines, which are compounds with significant medicinal applications . These derivatives are synthesized through reactions with various reagents and have shown potential as antitumor and antimicrobial agents .

Pharmacology

In pharmacology, quinoxaline derivatives, including those synthesized from 6-Hydrazinylquinoxaline, are explored for their therapeutic potential. They are designed to bear pharmacophoric features of histone deacetylase inhibitors, showing promise in anti-proliferative activities against liver cancer cell lines .

Material Science

Quinoxaline compounds, including those derived from 6-Hydrazinylquinoxaline, find applications in material science. They are used in the production of polymers for photovoltaic applications and as luminescent materials .

Analytical Chemistry

In analytical chemistry, 6-Hydrazinylquinoxaline derivatives are utilized in the development of new analytical techniques for the determination of active ingredients in medication and pharmaceutical products .

Biochemistry

The quinazolinone skeleton, closely related to quinoxaline derivatives, has been found to exhibit good luminescence properties. These derivatives, including those synthesized from 6-Hydrazinylquinoxaline, are used as fluorescent probes and biological imaging reagents due to their biocompatibility and efficiency .

Environmental Science

Quinoxaline derivatives are part of research in environmental science, particularly in the activation of peroxymonosulfate for pollution removal, including antibiotic wastewater treatment .

Agriculture

While specific applications in agriculture are not directly mentioned, quinoxaline derivatives are known to play a role in the synthesis of compounds that may have agricultural applications .

Industrial Applications

6-Hydrazinylquinoxaline hydrochloride is used in the chemical industry as a precursor for the synthesis of various quinoxaline derivatives. These derivatives are employed in the production of dyes, chemically controllable switches, and building blocks for the synthesis of anion receptors and cavitands .

作用机制

Target of Action

Quinoxaline derivatives have been associated with various targets, including theA2B receptor and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation and apoptosis.

Mode of Action

Quinoxaline derivatives have been reported to act asinverse agonists at the H1 histamine receptor , blocking the action of endogenous histamine . This action can lead to various changes, including a reduction in hypersensitivity and allergic reactions .

Biochemical Pathways

Quinoxaline derivatives have been associated with thehistamine pathway , which plays a significant role in immune response, gastric acid secretion, and neurotransmission.

Result of Action

Quinoxaline derivatives have shown promisinganti-proliferative activities against various cell lines . For instance, they have been reported to inhibit the growth of HepG-2 and HuH-7 liver cancer cell lines .

属性

IUPAC Name |

quinoxalin-6-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMUVAMRFLUZHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)